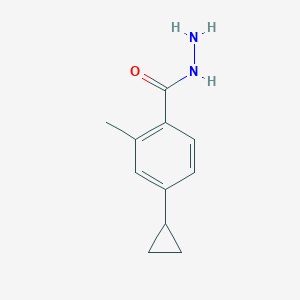

4-Cyclopropyl-2-methylbenzohydrazide

Description

4-Cyclopropyl-2-methylbenzohydrazide is a benzohydrazide derivative characterized by a cyclopropyl substituent at the 4-position and a methyl group at the 2-position of the benzene ring. The benzohydrazide scaffold (Ar–CO–NH–NH₂) is notable for its versatility in medicinal chemistry, particularly in drug design targeting enzymes or receptors via hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name |

4-cyclopropyl-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-6-9(8-2-3-8)4-5-10(7)11(14)13-12/h4-6,8H,2-3,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGCZCJQXFGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-methylbenzohydrazide typically involves the reaction of 4-cyclopropyl-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

- Dissolve 4-cyclopropyl-2-methylbenzoic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Benzohydrazone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated benzohydrazide derivatives.

Scientific Research Applications

4-Cyclopropyl-2-methylbenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(Dimethylamino)benzohydrazide

Structural Differences :

- Substituents: The 4-position features a dimethylamino (–N(CH₃)₂) group instead of cyclopropyl. This substituent is highly polar and electron-donating, contrasting with the non-polar, bulky cyclopropyl group in the target compound.

- Hydrogen Bonding: Crystallographic studies reveal that 4-(Dimethylamino)benzohydrazide forms extensive intermolecular N–H⋯O and C–H⋯O hydrogen bonds, creating a layered structure.

Physicochemical Properties :

- Polarity: The dimethylamino group increases polarity, enhancing aqueous solubility compared to the lipophilic cyclopropyl analog.

- Lattice Energy: Computational studies (DFT) estimate a lattice energy of –168.4 kJ/mol for 4-(Dimethylamino)benzohydrazide, driven by hydrogen bonding. The cyclopropyl analog likely exhibits lower lattice energy due to reduced intermolecular interactions .

4-[(2-Methylhydrazin-1-yl)methyl]-N-(propan-2-yl)benzamide (CAS 671-16-9)

Functional Group Variance :

- Hydrazine vs. Hydrazide : This compound contains a methylhydrazine (–NH–NH(CH₃)) moiety instead of a hydrazide (–CO–NH–NH₂). Hydrazines are more reactive but less stable, limiting their therapeutic utility compared to hydrazides.

Cyclopropyl-Thiazolidinone Hybrids

Structural Context :

- These hybrids exhibit DNA-binding properties and cytotoxicity, suggesting that the cyclopropyl group in 4-Cyclopropyl-2-methylbenzohydrazide could similarly enhance target affinity .

Computational Insights :

- Molecular docking studies on cyclopropyl-thiazolidinones show strong interactions with DNA minor grooves, mediated by the cyclopropyl group’s rigidity. This supports the hypothesis that this compound may also engage in selective biomolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.